molecular formula C21H13N3O B265704 6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone

6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone

Cat. No. B265704
M. Wt: 323.3 g/mol
InChI Key: UBZFUUKQGREVOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone, also known as IQM-316, is a novel compound with potential applications in scientific research. It belongs to the class of quinoxaline derivatives, which have been extensively studied for their diverse biological activities. The synthesis of IQM-316 is a complex process that involves several steps, but the end product has shown promising results in various studies.

Mechanism of Action

The exact mechanism of action of 6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone also inhibits the activity of protein kinase C, an enzyme that plays a key role in cell signaling and proliferation.
Biochemical and Physiological Effects:
6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone has been shown to have several biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and DNA damage. It also modulates the expression of various genes involved in cancer progression and neurodegeneration. Moreover, 6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone has been reported to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and is relatively inexpensive compared to other compounds with similar activities. However, 6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations. Moreover, its mechanism of action is not fully understood, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone, including the optimization of its synthesis, the elucidation of its mechanism of action, and the evaluation of its efficacy in preclinical and clinical studies. Moreover, 6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone may have potential applications in other fields, such as agriculture and environmental science, where its antioxidant and anti-inflammatory properties may be useful. Finally, the development of novel derivatives of 6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone may lead to the discovery of new compounds with even greater potency and selectivity.

Synthesis Methods

The synthesis of 6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone involves a series of chemical reactions, starting from the condensation of 2-aminobenzophenone with 2-nitrobenzaldehyde. The resulting product is then reduced to form the corresponding amine, which is subsequently cyclized with 1,2-diaminobenzene to obtain the final product, 6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone. The purity and yield of the compound can be optimized by using different solvents, temperatures, and reaction times.

Scientific Research Applications

6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent inhibitory activity against several cancer cell lines, including breast, lung, and colon cancer. Moreover, 6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone has been reported to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

Product Name

6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone

Molecular Formula

C21H13N3O

Molecular Weight

323.3 g/mol

IUPAC Name

6H-indolo[2,3-b]quinoxalin-2-yl(phenyl)methanone

InChI

InChI=1S/C21H13N3O/c25-20(13-6-2-1-3-7-13)14-10-11-17-18(12-14)22-19-15-8-4-5-9-16(15)23-21(19)24-17/h1-12H,(H,23,24)

InChI Key

UBZFUUKQGREVOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C4C(=N3)C5=CC=CC=C5N4

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C4C(=N3)C5=CC=CC=C5N4

Origin of Product

United States

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